

A Comprehensive Technical Guide to 2-Methylacetoacetic Acid

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Compound of Interest

Compound Name: 2-Methylacetoacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **2-methylacetoacetic acid**, a crucial intermediate in amino acid and ketone body metabolism. Its structure, properties, synthesis, and biological significance are detailed, with a focus on its role as a biomarker for specific metabolic disorders.

Core Molecular Structure and Identification

2-Methylacetoacetic acid, systematically named 2-methyl-3-oxobutanoic acid, is a beta-keto acid.^{[1][2]} Its structure consists of a four-carbon butanoic acid backbone with a ketone group at the third carbon (C3) and a methyl group at the second, or alpha, carbon (C2).^{[2][3]} This substitution at the alpha-carbon creates a chiral center, meaning the molecule can exist as two distinct enantiomers, (2R) and (2S), although it is often studied as a racemic mixture.^[2] The presence of both a carboxylic acid and a beta-keto group dictates its chemical reactivity, including its propensity for keto-enol tautomerism and decomposition via decarboxylation.^{[1][2]}

Identifier	Value
IUPAC Name	2-methyl-3-oxobutanoic acid[1][2][3]
Synonyms	alpha-Methylacetoacetate, 2-methyl-3-oxo-butyric acid[1][3]
CAS Number	2382-59-4[1][2][4]
Molecular Formula	C ₅ H ₈ O ₃ [1][2][3][5]
Molecular Weight	116.11 g/mol [1][2][3]
Canonical SMILES	CC(C(=O)C)C(=O)O[1][3][5]
InChI	InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)[1][3][5]
InChIKey	GCXJINGJZAOJHR-UHFFFAOYSA-N[1][3][5]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of **2-methylacetoacetic acid** are fundamental to its detection and quantification in biological and chemical systems.

Physical Properties

Property	Value
Melting Point	320-321 °C[1]
Boiling Point	227.9 °C at 760 mmHg[1]
Density	1.125 g/cm ³ [1]
Flash Point	105.9 °C[1]

Spectroscopic Data

Spectroscopy Type	Characteristic Features
^1H NMR	α -CH proton: Multiplet. α -CH ₃ protons: Doublet, ~1.2-1.3 ppm. Ketone CH ₃ protons: Singlet, ~2.1-2.3 ppm. Carboxylic acid proton: Broad peak, near 12 ppm.[1][2]
^{13}C NMR	Ketone Carbonyl Carbon (C=O): ~200-215 ppm. Carboxylic Acid Carbonyl Carbon (C=O): ~170-180 ppm.[1][2]
Infrared (IR)	C=O Stretching (Ketone & Carboxylic Acid): Strong absorption around 1700 cm ⁻¹ . O-H Stretching (Carboxylic Acid): Broad band between 2500-3000 cm ⁻¹ . [2]
Mass Spectrometry (MS)	Molecular Ion Peak (m/z): 116.[1] Characteristic fragmentation involves the loss of functional groups.[1]

Synthesis and Experimental Protocols

The synthesis of **2-methylacetoacetic acid** is crucial for producing standards for research and diagnostic applications.

Acetoacetic Ester Synthesis

A classic and versatile method for preparing α -substituted keto acids is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester (like ethyl acetoacetate) followed by hydrolysis and decarboxylation.[1]

Detailed Experimental Protocol: Synthesis via Methyl Acetoacetate Hydrogenation

This industrial method involves the hydrogenation of methyl acetoacetate in the presence of formaldehyde to produce methyl 2-methyl acetoacetate, which can then be hydrolyzed to the final acid product.[2]

Step 1: Raw Material Preparation

- Combine methyl acetoacetate (99% purity), palladium on carbon (2-4 wt%), acetic acid, and pyridine in a molar ratio of 1:0.004–0.006:0.5–1.5:0.5–1.5.[2]

Step 2: Hydrogenation Reaction

- Transfer the mixture to an autoclave.
- Inject formaldehyde into the autoclave under a hydrogen pressure of 0.4–0.6 MPa at a rate of 0.1–0.3 m³/h.[2]
- Maintain the reaction temperature between 50–80°C and stir the mixture for 0.5–1.5 hours.[2]

Step 3: Product Isolation and Purification

- After the reaction is complete, cool the mixture.
- Purify the resulting methyl 2-methyl acetoacetate intermediate via distillation. The reported yield for this step is typically 92–95%.[2]
- Perform acidic hydrolysis of the purified ester followed by extraction to yield **2-methylacetoacetic acid**.

Biological Role and Clinical Significance

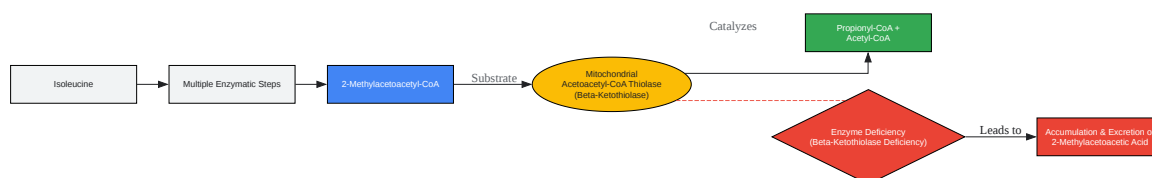
2-Methylacetoacetic acid is a key metabolite in the catabolism of the amino acid isoleucine and is involved in ketone body metabolism.[6] Its accumulation in the body is a hallmark of specific inborn errors of metabolism.

Metabolic Pathway of Isoleucine

The breakdown of isoleucine produces intermediates that enter central metabolic pathways. A key step involves the enzyme mitochondrial acetoacetyl-CoA thiolase (also known as beta-ketothiolase), which is responsible for cleaving 2-methylacetoacetyl-CoA.[6][7]

Biomarker for Beta-Ketothiolase Deficiency

Beta-ketothiolase deficiency is a rare autosomal recessive disorder caused by mutations in the ACAT1 gene.[2] This genetic defect impairs the function of mitochondrial acetoacetyl-CoA thiolase.[6] Consequently, the enzyme cannot properly break down 2-methylacetoacetyl-CoA (derived from isoleucine) or acetoacetyl-CoA (a ketone body).[7] This blockage leads to the accumulation of **2-methylacetoacetic acid**, which is then excreted in the urine, making it a critical diagnostic marker for this condition.[2][6] The disorder is characterized by intermittent episodes of severe ketoacidosis.[6]



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Caption: Metabolic pathway of isoleucine breakdown and the effect of beta-ketothiolase deficiency.

Experimental Protocol: Assay of 3-Oxothiolase Activity

Detecting the enzymatic defect in beta-ketothiolase deficiency requires a specific assay using the correct substrate. This protocol is adapted from studies on fibroblasts from affected patients.[7]

Objective: To measure the activity of 3-oxothiolase (beta-ketothiolase) in cultured human fibroblast homogenates using synthesized 2-methylacetoacetyl-CoA as the substrate.

Materials:

- Cultured human fibroblasts
- Homogenization buffer
- Synthesized 2-methylacetoacetyl coenzyme A substrate[7]
- Spectrophotometer

Procedure:

- Cell Homogenization: Harvest cultured fibroblasts and prepare cell homogenates using an appropriate buffer.
- Reaction Mixture: Prepare a reaction mixture containing the fibroblast homogenate and a known concentration of 2-methylacetoacetyl-CoA.
- Enzymatic Assay: Initiate the reaction and monitor the thiolytic cleavage of 2-methylacetoacetyl-CoA by measuring the change in absorbance at a specific wavelength, which corresponds to the consumption of the substrate or formation of the product.
- Data Analysis: Compare the enzyme activity in patient-derived fibroblasts to that of normal controls. A significant decrease or absence of activity with 2-methylacetoacetyl-CoA as the substrate is indicative of beta-ketothiolase deficiency.[7]

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